TBB

Description

Structure

3D Structure

Properties

IUPAC Name |

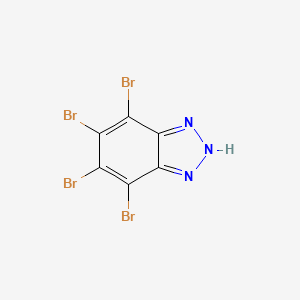

4,5,6,7-tetrabromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYUVOATZSGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274322 | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17374-26-4 | |

| Record name | 4,5,6,7-Tetrabromobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17374-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of TBB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzotriazole (TBB) is a potent and selective, cell-permeable small molecule inhibitor of the serine/threonine protein kinase CK2 (formerly known as casein kinase II). As a ubiquitous and constitutively active enzyme, CK2 is implicated in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate its function.

Mechanism of Action

This compound functions as a highly selective ATP/GTP-competitive inhibitor of protein kinase CK2.[1] It directly competes with the endogenous ATP and GTP molecules for binding to the active site of the CK2 catalytic subunit, thereby preventing the phosphorylation of CK2 substrates. This inhibition is reversible and has been demonstrated to be highly specific for CK2 over a wide range of other protein kinases.

Quantitative Inhibition Data

The inhibitory potency of this compound against CK2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe its efficacy.

| Target Kinase | Species/Source | IC50 (µM) | Ki (nM) | Reference(s) |

| CK2 | Rat Liver | 0.9 | - | [2] |

| CK2 | Human Recombinant | 1.6 | - | [2] |

| CK2 | (Cell-free assay) | - | 400 | [2] |

| CK2α | Human | - | 80 - 210 | [3] |

| CK2α' | Human | - | 80 - 210 | [3] |

| CK1 | (Cell-free assay) | - | 47,000 | [2] |

| Phosphorylase Kinase | - | 8.7 | - | [4] |

| Glycogen Synthase Kinase 3β (GSK3β) | - | 11.2 | - | [4] |

| Cyclin-dependent kinase 2 (CDK2)/cyclin A | - | 15.6 | - | [4] |

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Jurkat | T-cell leukemia | ~17 (DC50) | [5] |

| PC-3 | Prostate Cancer | - | [4] |

| HT-29 | Colon Cancer | > 80 | [3] |

| SW-480 | Colon Cancer | - | [3] |

| DLD-1 | Colon Cancer | - | [3] |

| ZR-75 | Breast Cancer | - | [3] |

| HeLa | Cervical Cancer | - | [6] |

| HepG2 | Hepatocellular Carcinoma | - | [6] |

| SGC-7901 | Gastric Cancer | - | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | [7] |

| MG-63 | Osteosarcoma | - | [7] |

DC50 refers to the concentration that causes 50% cell death.

Signaling Pathways Modulated by this compound

By inhibiting CK2, this compound instigates a cascade of downstream effects on various signaling pathways that are critical for cell survival and proliferation.

This compound's Core Mechanism of CK2 Inhibition

The primary mechanism involves the direct competitive inhibition of the CK2 kinase activity.

Caption: this compound competitively inhibits the CK2 active site, preventing ATP/GTP binding and subsequent substrate phosphorylation.

This compound-Induced Apoptosis

This compound promotes apoptosis through both intrinsic and extrinsic pathways by altering the phosphorylation status of key regulatory proteins. CK2 is known to phosphorylate and thereby inhibit the pro-apoptotic functions of proteins such as Bid and Max. Furthermore, it can phosphorylate and protect certain proteins like HS1 from caspase-mediated cleavage.[1] By inhibiting CK2, this compound reverses these anti-apoptotic effects.

Caption: this compound-mediated CK2 inhibition promotes both intrinsic and extrinsic apoptotic pathways, leading to caspase activation and cell death.

Effect of this compound on Cell Cycle Progression

This compound has been shown to induce cell cycle arrest, primarily at the G1/S and G2/M transitions, depending on the cell type and experimental conditions. This is attributed to the role of CK2 in phosphorylating key cell cycle regulators.

Caption: this compound inhibits CK2, leading to cell cycle arrest at the G1/S and G2/M checkpoints.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro CK2 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on CK2 activity.

Workflow:

Caption: Workflow for a typical in vitro radioactive CK2 kinase assay to determine this compound's IC50 value.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.

-

Pre-incubation: The mixture is pre-incubated for 10 minutes at 30°C to allow this compound to bind to the enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for 10-20 minutes at 30°C.

-

Reaction Termination: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: The P81 papers are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by non-linear regression analysis.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., Jurkat cells) is cultured and treated with various concentrations of this compound for specific time periods (e.g., 6, 12, 24 hours). A vehicle-treated control is included.

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.[8]

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology:

-

Cell Culture and Treatment: Cells are seeded and treated with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 2 hours at -20°C.[9]

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.[9][10]

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed using cell cycle analysis software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Conclusion

This compound is a valuable research tool for investigating the myriad of cellular functions regulated by protein kinase CK2. Its mechanism of action as a selective, ATP/GTP-competitive inhibitor is well-characterized, and its effects on key signaling pathways, particularly those involved in apoptosis and cell cycle control, are extensively documented. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting CK2 with inhibitors like this compound in various disease contexts. The continued investigation into the precise molecular consequences of CK2 inhibition will undoubtedly unveil new avenues for drug development and a deeper understanding of cellular regulation.

References

- 1. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (this compound) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. corefacilities.iss.it [corefacilities.iss.it]

- 10. cancer.wisc.edu [cancer.wisc.edu]

TBB (4,5,6,7-Tetrabromobenzotriazole): A Technical Guide to its Selective Inhibition of Protein Kinase CK2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,5,6,7-tetrabromobenzotriazole (TBB), a potent and selective inhibitor of Protein Kinase CK2. It details the inhibitor's mechanism of action, quantitative inhibitory data, effects on cellular signaling pathways, and detailed experimental protocols for its use in research settings.

Introduction to Protein Kinase CK2 and the Role of this compound

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase. It is a constitutively active enzyme involved in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is implicated in numerous human diseases, particularly cancer, making it a significant target for therapeutic intervention.

This compound (4,5,6,7-tetrabromobenzotriazole) has emerged as a valuable chemical probe for studying the physiological roles of CK2. It is a cell-permeable small molecule that has been extensively characterized as a selective and ATP/GTP-competitive inhibitor of CK2.[1][2] Its specificity makes it a critical tool for elucidating the functions of CK2 in complex biological systems.

Mechanism of Action and Structural Basis for Selectivity

This compound functions by competing with the natural cosubstrates ATP and GTP for binding to the active site of CK2.[1][2] The remarkable selectivity of this compound for CK2 is attributed to the unique structural features of the kinase's catalytic subunit. Crystal structure analysis reveals that this compound fits almost perfectly into a hydrophobic pocket adjacent to the ATP-binding site.[3] This cavity in CK2 is uniquely tailored to accommodate the tetrabrominated structure of this compound, leading to stable van der Waals interactions. In most other protein kinases, this corresponding pocket is larger, resulting in weaker binding and reduced inhibitory potency for this compound.[3] This structural compatibility is the primary determinant of this compound's high selectivity.

Quantitative Inhibitory Data

The inhibitory potency of this compound against CK2 has been quantified across various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating its efficacy and selectivity.

Table 1: Inhibitory Potency of this compound against Protein Kinase CK2

| Enzyme Source | IC50 Value (µM) | Ki Value (nM) |

| Rat Liver CK2 | 0.15 - 0.9[4][5] | Not Reported |

| Human Recombinant CK2 | 1.6[1][5] | 80 - 210 (subunits)[1] |

| Generic | 0.5[2] | Not Reported |

Table 2: Selectivity Profile of this compound against Other Protein Kinases

This compound exhibits a high degree of selectivity for CK2, with significantly higher IC50 values for other kinases, often by one to two orders of magnitude.[4]

| Kinase | IC50 Value (µM) | Fold-Selectivity vs. Human CK2 (1.6 µM) |

| Phosphorylase Kinase | 8.7[4] | ~5.4x |

| Glycogen Synthase Kinase 3β (GSK3β) | 11.2[4] | 7x |

| Cyclin-Dependent Kinase 2 (CDK2) | 15.6[4] | ~9.8x |

| Other kinases tested | >50-fold greater than CK2[4] | >50x |

Cellular Signaling Pathways Modulated by this compound

By inhibiting CK2, this compound can modulate numerous downstream signaling pathways. One notable example is the CK2/PD-L1/EGFR pathway, which is implicated in the progression of non-small cell lung cancer (NSCLC).[6]

In this pathway, CK2 phosphorylates PD-L1, which enhances its protein stability by preventing its degradation. This stabilized PD-L1 then interacts with and activates the EGFR signaling cascade, promoting tumor cell proliferation, migration, and invasion.[6] this compound-mediated inhibition of CK2 disrupts this process by preventing PD-L1 phosphorylation, leading to its degradation and the subsequent attenuation of EGFR signaling.[6]

Experimental Protocols

In Vitro CK2 Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the inhibitory activity of this compound against CK2 using a radioactive ATP isotope.

Materials:

-

Recombinant human CK2 enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT

-

[γ-32P]ATP

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the CK2-specific peptide substrate (final concentration ~200 µM), and the desired concentration of this compound or DMSO (vehicle control).

-

Enzyme Addition: Add the recombinant CK2 enzyme to the reaction mixture.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP (final concentration ~10-100 µM).

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-32P]ATP, followed by a final wash with ethanol.

-

Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell-Based CK2 Inhibition Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit endogenous CK2 activity within intact cells by measuring the phosphorylation status of a known CK2 substrate.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-CK2 substrate antibody

-

Anti-total protein antibody for the substrate

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated CK2 substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To confirm equal protein loading and to normalize the data, strip the membrane and re-probe with antibodies for the total substrate protein and a loading control like GAPDH. Densitometry analysis can be used to quantify the change in phosphorylation.

Conclusion

This compound is a well-established, selective, and cell-permeable inhibitor of Protein Kinase CK2. Its ATP-competitive mechanism and the structural basis for its high selectivity make it an indispensable tool for dissecting the multifaceted roles of CK2 in cellular physiology and disease. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations into CK2 biology and its potential as a therapeutic target.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]

- 3. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound inhibits CK2/PD-L1/EGFR pathway-mediated tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TBB in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzotriazole (TBB) is a potent and selective, cell-permeable inhibitor of protein kinase CK2 (formerly known as casein kinase II).[1][2][3] CK2 is a highly pleiotropic serine/threonine kinase that is constitutively active and plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and survival.[1] Elevated CK2 activity is observed in many types of cancer, making it a compelling target for therapeutic intervention.[4] this compound, as a specific inhibitor, serves as an invaluable tool for elucidating the intricate roles of CK2 in various cell signaling pathways and for exploring its potential as a therapeutic agent. This guide provides an in-depth overview of this compound's mechanism of action, its effects on key signaling cascades, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its inhibitory effect on CK2 through an ATP/GTP competitive mechanism.[2] It selectively binds to the ATP/GTP binding site of the CK2 catalytic subunit, preventing the phosphorylation of its numerous downstream substrates.[5] The selectivity of this compound for CK2 is attributed to a hydrophobic pocket adjacent to the ATP/GTP binding site, which is smaller in CK2 compared to most other protein kinases.[5] While this compound is highly selective for CK2, it can exhibit moderate inhibition of a few other kinases at higher concentrations, such as phosphorylase kinase, glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 2 (CDK2).[2][3]

Caption: Competitive inhibition of CK2 by this compound.

Affected Signaling Pathways

By inhibiting CK2, this compound influences a multitude of signaling pathways that are critical for cell fate and function.

Apoptosis Induction

A primary and well-documented effect of this compound is the induction of apoptosis.[1][6][7] Inhibition of CK2 by this compound leads to caspase-dependent apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the release of cytochrome c from mitochondria.[1] One proposed mechanism involves the CK2-mediated phosphorylation of proteins that confer resistance to caspase cleavage.[6][7] For instance, the phosphorylation of Haematopoietic Lineage Cell-Specific Protein 1 (HS1) by CK2 can protect it from caspase-3 cleavage.[6] this compound treatment inhibits this phosphorylation, rendering HS1 susceptible to degradation and promoting apoptosis.[1][6]

Caption: this compound promotes apoptosis by inhibiting CK2.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway.[5] In the context of renal ischemia-reperfusion injury, this compound treatment prevented the nuclear translocation of the p65 and p50 subunits of NF-κB and the phosphorylation of IκBα.[5] This leads to a downstream reduction in the expression of inflammatory mediators like iNOS.[5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is also affected by this compound. Studies have demonstrated that this compound can inhibit the phosphorylation of ERK and p38 MAPK, key components of this pathway, without affecting JNK phosphorylation.[5]

Wnt/β-catenin Signaling

CK2 is known to be involved in the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis.[8][9][10][11][12] CK2 can phosphorylate β-catenin, promoting its stability and transcriptional activity.[4] By inhibiting CK2, this compound can lead to decreased β-catenin levels and subsequent downregulation of Wnt target genes, such as survivin, an inhibitor of apoptosis protein.[4]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[13][14][15][16][17] CK2 inhibition has been linked to the attenuation of constitutive PI3K/Akt/mTOR activation.[18]

PD-L1/EGFR Pathway

Recent research has uncovered a role for CK2 in the regulation of PD-L1, a critical immune checkpoint protein. CK2-mediated phosphorylation of PD-L1 can prevent its degradation and promote its interaction with EGFR, leading to the activation of downstream signaling that drives tumor progression.[19] this compound, by inhibiting CK2, can reverse these effects.[19]

Quantitative Data Summary

The inhibitory activity of this compound against CK2 and other kinases has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) and inhibition constant (Ki) values.

| Target | Source | IC50 (μM) | Conditions | Reference |

| CK2 | Rat Liver | 0.15 | [2] | |

| CK2 | Human Recombinant | 1.6 | 100 μM ATP | [2][3] |

| CK2 | 0.9 | [2][3] | ||

| CK2 | 0.5 | |||

| CDK2 | 15.6 | [2] | ||

| Phosphorylase Kinase | 8.7 | [2] | ||

| GSK3β | 11.2 | [2] |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[20][21] The Ki value is an intrinsic measure of inhibitor potency.[20][22][23]

Key Experimental Protocols

In Vitro CK2 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by CK2.

Materials:

-

Recombinant human CK2 enzyme

-

Specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or unlabeled ATP and phosphospecific antibodies

-

This compound dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper or materials for SDS-PAGE and Western blotting

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding recombinant CK2 enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stopping solution or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Alternatively, the reaction can be stopped with SDS-PAGE loading buffer, and the phosphorylated substrate can be detected by autoradiography or Western blotting with a phosphospecific antibody.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro CK2 kinase assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the results and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins within this compound-treated cells.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for the protein of interest)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-HS1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a powerful research tool for dissecting the multifaceted roles of CK2 in cellular signaling. Its ability to selectively inhibit CK2 has been instrumental in implicating this kinase in a wide range of cellular processes, most notably in the regulation of apoptosis and cell survival pathways. The continued use of this compound and the development of next-generation CK2 inhibitors will undoubtedly provide further insights into the complex signaling networks that govern cell behavior and will pave the way for novel therapeutic strategies targeting CK2 in cancer and other diseases.

References

- 1. research.unipd.it [research.unipd.it]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The protein kinase 2 inhibitor tetrabromobenzotriazole protects against renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (this compound) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Wnt/b-catenin signaling in T-cell transformation | Profiles RNS [profiles.uchicago.edu]

- 9. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WNT/β-Catenin Signaling Pathway Regulating T Cell-Inflammation in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound inhibits CK2/PD-L1/EGFR pathway-mediated tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

The Impact of 4,5,6,7-Tetrabromobenzotriazole (TBB) on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrabromobenzotriazole (TBB) is a potent and selective, ATP/GTP-competitive inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is frequently upregulated in a multitude of human cancers. Elevated CK2 activity is strongly associated with increased cell proliferation, survival, and the suppression of apoptosis, making it a compelling target for anti-cancer therapeutic development. This technical guide provides an in-depth analysis of the effects of this compound on cancer cell proliferation, detailing its mechanism of action, impact on key signaling pathways, and methodologies for its study. Quantitative data on this compound's efficacy across various cancer cell lines are summarized, and detailed experimental protocols for key assays are provided to facilitate further research.

Introduction

Protein kinase CK2 is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival. Its activity is constitutively high in cancer cells, where it contributes to the malignant phenotype by phosphorylating a wide range of substrates involved in cell cycle progression and apoptosis. The inhibition of CK2 has thus emerged as a promising strategy for cancer therapy.

This compound is a well-characterized small molecule inhibitor of CK2. By competing with ATP/GTP for the kinase's catalytic site, this compound effectively abrogates CK2's function, leading to a cascade of downstream effects that ultimately impinge on the proliferative capacity of cancer cells. This guide will explore the multifaceted impact of this compound on cancer cell biology.

Data Presentation: The Anti-Proliferative Efficacy of this compound

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. The following tables summarize the available quantitative data on its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Observations |

| HT-29 | Colon Carcinoma | ~20-40[1] | Induces apoptosis at ≥ 80 µM.[1] |

| SW-480 | Colon Carcinoma | ~20-40[1] | Significant decrease in viability at 100 µM.[1] |

| DLD-1 | Colon Carcinoma | ~20-40[1] | Significant decrease in viability at 100 µM.[1] |

| ZR-75 | Breast Cancer | ~20-40[1] | Significant decrease in viability at 100 µM.[1] |

| PC-3 | Prostate Cancer | Not explicitly defined; viability diminished at 60 µM. | Effect is time-schedule dependent.[1] |

| Jurkat | T-cell Leukemia | Not explicitly defined; induces dose-and time-dependent apoptosis. | This compound inhibits endogenous CK2. |

| Cholangiocarcinoma Cell Lines (general) | Cholangiocarcinoma | Lower than 5-FU, CDDP, TAX, and LHOP. | Inhibits proliferation in a dose-and time-dependent manner. |

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The data presented here are compiled from various sources and should be considered as a reference.

Core Mechanism of Action and Signaling Pathways

This compound's primary molecular target is the catalytic subunit of protein kinase CK2. Inhibition of CK2 by this compound disrupts the phosphorylation of numerous downstream substrates, thereby modulating several critical signaling pathways that govern cancer cell proliferation and survival.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting proliferation, such as c-myc and cyclin D1. CK2 has been shown to phosphorylate β-catenin, enhancing its stability and transcriptional activity. This compound, by inhibiting CK2, leads to decreased β-catenin levels and a subsequent reduction in the expression of its target genes, including the anti-apoptotic protein survivin.[1]

Figure 1: this compound's effect on the Wnt/β-catenin pathway.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. CK2 can activate this pathway through multiple mechanisms, including the direct phosphorylation of Akt. By inhibiting CK2, this compound can lead to a reduction in Akt phosphorylation and a subsequent decrease in the activity of its downstream effectors, which are involved in cell cycle progression and the inhibition of apoptosis.

Figure 2: this compound's modulation of the PI3K/Akt pathway.

Disruption of the CK2/PD-L1/EGFR Signaling Axis

Recent studies have uncovered a novel mechanism by which this compound exerts its anti-tumor effects, involving the CK2/PD-L1/EGFR pathway. CK2-mediated phosphorylation of PD-L1 enhances its stability and promotes its interaction with EGFR, leading to the activation of downstream signaling that drives cancer cell proliferation and invasion. This compound, by inhibiting CK2, prevents PD-L1 phosphorylation, leading to its degradation and the subsequent attenuation of EGFR signaling.

Figure 3: this compound's disruption of the CK2/PD-L1/EGFR axis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on cancer cell proliferation.

Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 4: Workflow for the MTS cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population treated with this compound.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

-

Add PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate channel.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in response to this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-survivin, anti-phospho-Akt, anti-Akt)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

4,5,6,7-Tetrabromobenzotriazole (this compound) is a valuable tool for investigating the role of protein kinase CK2 in cancer biology. Its ability to inhibit CK2 and consequently modulate key signaling pathways like Wnt/β-catenin and PI3K/Akt makes it an effective inhibitor of cancer cell proliferation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other CK2 inhibitors in oncology. As our understanding of the intricate signaling networks governed by CK2 continues to expand, so too will the opportunities for developing novel and effective anti-cancer strategies targeting this pleiotropic kinase.

References

The Discovery and History of 4,5,6,7-Tetrabromobenzotriazole (TBB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrabromobenzotriazole (TBB), a potent and selective inhibitor of protein kinase CK2. The document delves into the discovery and history of this compound, its mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are provided, along with a compilation of quantitative data on its inhibitory activity. Furthermore, this guide presents visual representations of the signaling pathways modulated by this compound and the experimental workflows, created using the DOT language for Graphviz, to facilitate a deeper understanding of its biological functions.

Introduction

Protein kinase CK2 (formerly casein kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. The development of selective inhibitors is crucial for both dissecting the complex roles of CK2 and for potential clinical applications. Among the arsenal of CK2 inhibitors, 4,5,6,7-Tetrabromobenzotriazole (this compound) has emerged as a key chemical probe due to its cell permeability and high selectivity. This guide explores the journey of this compound from its initial synthesis to its characterization as a cornerstone tool in CK2 research.

Discovery and History

The synthesis of 4,5,6,7-tetrabromobenzotriazole was not initially aimed at kinase inhibition. Its potential as a specific inhibitor of protein kinase CK2 was later uncovered through dedicated screening efforts. A pivotal study by Sarno et al. in 2001 characterized this compound as a potent, ATP/GTP-competitive inhibitor of CK2.[1][2] This seminal work demonstrated this compound's remarkable selectivity for CK2 when tested against a panel of other protein kinases, establishing it as a valuable tool for studying CK2-mediated cellular events.[1] Subsequent research has further solidified its status and led to the development of more potent derivatives.[3]

Chemical Synthesis

The synthesis of 4,5,6,7-tetrabromobenzotriazole is a multi-step process. A general outline of the synthesis is as follows:

-

Starting Material: Benzotriazole.

-

Bromination: Benzotriazole is subjected to bromination, typically using a brominating agent in a suitable solvent. This step introduces bromine atoms onto the benzene ring.

-

Purification: The resulting product is then purified to yield 4,5,6,7-tetrabromobenzotriazole.

A more detailed, generalized procedure for the esterification of related compounds involves reacting the alcohol with an appropriate acyl chloride in the presence of a catalyst like N,N-dimethylpyridin-4-amine (DMAP) in a solvent such as dichloromethane (DCM).[4]

Mechanism of Action

This compound exerts its inhibitory effect on protein kinase CK2 through competitive inhibition with respect to ATP, the phosphate donor in the kinase reaction.[1][5] The selectivity of this compound for CK2 is attributed to the unique structural features of the ATP-binding pocket of CK2.[6]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against CK2 and other kinases has been quantified in numerous studies. The following tables summarize key inhibitory constants.

| Target Kinase | Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |

| Rat Liver CK2 | This compound | 0.15 | - | - | [5] |

| Human Recombinant CK2 | This compound | 0.9 | - | 100 µM ATP | [7] |

| Human Recombinant CK2 | This compound | 1.6 | - | - | [7] |

| CK1 | This compound | - | 47 | Cell-free assay | [7] |

| Off-Target Kinase | Inhibitor | IC50 (µM) | Reference |

| Phosphorylase Kinase | This compound | 8.7 | [5] |

| Glycogen Synthase Kinase 3β (GSK3β) | This compound | 11.2 | [5] |

| Cyclin-Dependent Kinase 2 (CDK2) | This compound | 14 | [5] |

| PIM1 | This compound | 1.04 | [5] |

| PIM2 | This compound | 4.3 | [5] |

| PIM3 | This compound | 0.86 | [5] |

| HIPK2 | This compound | 5.3 | [5] |

| HIPK3 | This compound | 4.9 | [5] |

| DYRK1a | This compound | 4.36 | [5] |

| DYRK2 | This compound | 0.99 | [5] |

| DYRK3 | This compound | 5.3 | [5] |

| PKD1 | This compound | 5.9 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

In Vitro CK2 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of CK2 in a cell-free system.

Materials:

-

Recombinant human CK2 enzyme

-

Specific peptide substrate (e.g., RRRADDSDDDDD)[4]

-

ATP (radiolabeled or with a detection system like ADP-Glo™)

-

This compound dissolved in DMSO

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Plate reader or scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CK2, and the peptide substrate in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done using a scintillation counter. For assays like ADP-Glo™, follow the manufacturer's instructions for luminescence detection.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

This compound dissolved in DMSO

-

Cell culture medium

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

96-well plates

-

Spectrophotometer (plate reader)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[8]

-

Following treatment, add the MTS reagent to each well according to the manufacturer's instructions.[9]

-

Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.[9]

-

Measure the absorbance of the formazan product at 490-500 nm using a plate reader.[9]

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells.

-

Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins in cells treated with this compound.

Materials:

-

Cultured cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., cleaved caspases, β-catenin, phospho-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the this compound-treated and control cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Signaling Pathways Modulated by this compound

Inhibition of CK2 by this compound has been shown to impact several critical signaling pathways involved in cell fate decisions.

Wnt/β-catenin Signaling Pathway

CK2 is known to phosphorylate β-catenin, a key effector of the canonical Wnt signaling pathway, promoting its stability and nuclear translocation. Inhibition of CK2 by this compound is expected to decrease β-catenin levels, thereby downregulating the transcription of Wnt target genes.

Caption: this compound inhibits CK2, preventing β-catenin phosphorylation and subsequent degradation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. CK2 can influence this pathway at multiple levels. This compound-mediated inhibition of CK2 can lead to decreased Akt activity, thereby promoting apoptosis.

References

- 1. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarno, S., Reddy, H., Meggio, F., et al. (2001) Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 (casein kinase-2’). FEBS Letters, 496, 44-48. doi10.1016/S0014-5793(01)02404-8 - References - Scientific Research Publishing [scirp.org]

- 3. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

The Dual Impact of TBB on Cellular Fate: A Technical Guide to Apoptosis Induction and Cell Cycle Modulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of 4,5,6,7-Tetrabromobenzotriazole (TBB), a potent and selective inhibitor of protein kinase CK2, on two fundamental cellular processes: apoptosis and the cell cycle. By elucidating the molecular mechanisms and providing detailed experimental frameworks, this document serves as a critical resource for professionals engaged in cancer research and the development of novel therapeutic agents.

Core Mechanism of Action: CK2 Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of protein kinase CK2, an ATP/GTP-dependent serine/threonine kinase. CK2 is a highly pleiotropic enzyme that phosphorylates a vast number of substrates involved in cell growth, proliferation, and survival.[1][2] Elevated CK2 activity is a hallmark of many cancers, where it plays a crucial anti-apoptotic role.[1][3] By blocking the catalytic activity of CK2, this compound disrupts these pro-survival signals, thereby sensitizing cancer cells to apoptotic stimuli and interfering with their proliferative capacity.

This compound-Induced Apoptosis: A Caspase-Dependent Cascade

Treatment of cancer cells with this compound initiates a cascade of events culminating in programmed cell death, or apoptosis. This process is characterized by a dose- and time-dependent increase in apoptotic cell populations.[4][5] The underlying mechanism is multifactorial, involving the activation of the intrinsic apoptotic pathway.

Key events in this compound-induced apoptosis include:

-

Caspase Activation: this compound treatment leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are the central executioners of apoptosis.[4][6] This activation is often preceded by the activation of initiator caspases like caspase-8 and caspase-9.[6][7]

-

Mitochondrial Involvement: The intrinsic pathway is further evidenced by the release of cytochrome c from the mitochondria into the cytosol.

-

PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Modulation of Bcl-2 Family Proteins: this compound can influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. This includes the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL and the potential upregulation of pro-apoptotic members like Bax and Bak.[8][9]

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell viability by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Rat Liver (in vitro) | N/A | 0.9 | N/A | [5] |

| Human Recombinant CK2 | N/A | 1.6 | N/A | [5] |

| HT29(US) | Colon Cancer | >80 (significant apoptosis) | 24 | [5] |

| SW-480 | Colon Cancer | Not specified | 24 | [5] |

| DLD-1 | Colon Cancer | Not specified | 24 | [5] |

| ZR-75 | Breast Cancer | Not specified | 24 | [5] |

This compound's Influence on the Cell Cycle: Inducing Arrest

In addition to inducing apoptosis, this compound significantly impacts cell cycle progression, primarily by causing cell cycle arrest. This disruption of the normal cell division process further contributes to its anti-proliferative effects.

Key observations of this compound's effect on the cell cycle include:

-

G2/M Phase Reduction: A notable effect of this compound is a decrease in the percentage of cells in the G2/M phase of the cell cycle.[5]

-

Increase in Sub-G0/G1 Population: Concurrently, there is an increase in the sub-G0/G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[5]

-

Modulation of Cell Cycle Regulators: The inhibition of CK2 by this compound can affect the phosphorylation status and activity of key cell cycle regulatory proteins, such as Cdc2 (CDK1) and cyclins. CK2 is known to phosphorylate Cdc2, and its inhibition can disrupt the G1/S and G2/M transitions.[10]

Quantitative Cell Cycle Analysis

Flow cytometric analysis of DNA content provides quantitative data on the distribution of cells in different phases of the cell cycle following this compound treatment.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | % Sub-G0/G1 | Reference |

| HT29(US) | This compound (concentration not specified) | Increased | N/A | Decreased by 40% | Increased | [5] |

| KG1a | Untreated | 67.9 | 14.9 | 14.2 | 0.4 | [11] |

| KG1a | Camptothecin (6 h) | N/A | 6.1 | 6.2 | 1.7 | [11] |

| MV4-11 | AZD8055 (10 nM, 24 h) | N/A | Decreased | Decreased | Increased | [11] |

| MV4-11 | AZD8055 (100 nM, 24 h) | N/A | Decreased | Decreased | Increased | [11] |

Signaling Pathways Modulated by this compound

The inhibition of CK2 by this compound sets off a chain of signaling events that ultimately lead to apoptosis and cell cycle arrest. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Caption: this compound-induced apoptotic signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Early Activation of Caspases during T Lymphocyte Stimulation Results in Selective Substrate Cleavage in Nonapoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The expression of Bcl-2 family proteins (Bcl-2, Bcl-x, Bax, Bak and Bim) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Activity of 4,5,6,7-Tetrabromobenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrabromobenzotriazole (TBBT) is a potent and selective, ATP/GTP-competitive inhibitor of the protein kinase CK2 (formerly casein kinase II). Its ability to readily permeate cell membranes and induce apoptosis in various cancer cell lines has made it a valuable tool in cancer research and a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of TBBT, with a focus on its role as a CK2 inhibitor. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

4,5,6,7-Tetrabromobenzotriazole is a halogenated heterocyclic compound. The core structure consists of a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring. Four bromine atoms are substituted at positions 4, 5, 6, and 7 of the benzotriazole moiety.

Chemical Structure:

Structure of 4,5,6,7-tetrabromobenzotriazole.

Table 1: Chemical and Physical Properties of 4,5,6,7-Tetrabromobenzotriazole

| Property | Value | Reference |

| Molecular Formula | C₆HBr₄N₃ | [1][2] |

| Molecular Weight | 434.71 g/mol | [1][2] |

| CAS Number | 17374-26-4 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in DMSO to 100 mM, Ethanol to 15-20 mM | [2][4] |

| Storage | Store at -20°C for long-term | [2] |

| IUPAC Name | 4,5,6,7-tetrabromo-1H-benzotriazole | [1] |

| InChI Key | OMZYUVOATZSGJY-UHFFFAOYSA-N | [1] |

| SMILES | C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br | [4] |

Synthesis and Purification

The synthesis of 4,5,6,7-tetrabromobenzotriazole is typically achieved through the direct bromination of 1H-benzotriazole.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrabromobenzotriazole [5]

-

Materials:

-

1H-Benzotriazole

-

Bromine (Br₂)

-

Concentrated Nitric Acid (HNO₃)

-

-

Procedure:

-

Dissolve 1H-benzotriazole in a suitable solvent (e.g., a mixture of nitric and hydrochloric acids).

-

Slowly add an excess of bromine to the solution with stirring.

-

The reaction mixture is refluxed for an extended period (e.g., 36-48 hours) to ensure complete bromination.

-

After cooling, the precipitate is collected by filtration.

-

The crude product is washed thoroughly with water to remove any remaining acid and unreacted bromine.

-

Purification is achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4,5,6,7-tetrabromobenzotriazole.

-

Workflow for Synthesis and Purification:

Synthesis and purification workflow for TBBT.

Spectroscopic Characterization

The structure of 4,5,6,7-tetrabromobenzotriazole is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 4,5,6,7-Tetrabromobenzotriazole

| Technique | Data and Interpretation |

| ¹H NMR | Due to the absence of protons on the benzene ring and the tautomeric nature of the N-H proton in the triazole ring, the ¹H NMR spectrum is expected to show a broad singlet for the N-H proton, typically in the downfield region (δ > 10 ppm) in a solvent like DMSO-d₆. The exact chemical shift can be concentration and temperature-dependent. |

| ¹³C NMR | The ¹³C NMR spectrum in DMSO-d₆ is expected to show signals for the six carbon atoms of the benzotriazole core. The signals for the bromine-substituted carbons (C4, C5, C6, C7) will appear at higher field compared to the carbons of the triazole ring (C3a, C7a) due to the heavy atom effect of bromine. The quaternary carbons can sometimes be challenging to observe due to long relaxation times.[6] |

| FT-IR | The FT-IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. C=C and C=N stretching vibrations of the aromatic and triazole rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are typically observed in the lower frequency region (below 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). The most abundant peaks in the molecular ion cluster would be around m/z 431, 433, 435, and 437.[1] |

Biological Activity: Inhibition of Casein Kinase 2 (CK2)

The primary and most studied biological activity of TBBT is its potent and selective inhibition of protein kinase CK2.

Mechanism of Action:

TBBT acts as an ATP/GTP-competitive inhibitor of CK2.[3][7] This means that TBBT binds to the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the binding of the natural phosphate donor, ATP or GTP. This inhibition is highly selective for CK2 over a wide range of other protein kinases.[8][9]

Table 3: Inhibitory Activity of 4,5,6,7-Tetrabromobenzotriazole against CK2

| Parameter | Value | Source |

| IC₅₀ (rat liver CK2) | 0.9 µM | [3][4] |

| IC₅₀ (human recombinant CK2) | 1.6 µM | [3][4] |

| Kᵢ (against various CK2 forms) | 80 - 210 nM | [2][3] |

Experimental Protocol: In Vitro CK2 Activity Assay [10][11]

This protocol describes a general method to assess the inhibitory effect of TBBT on CK2 activity using a radioactive assay.

-

Materials:

-

Recombinant human CK2 holoenzyme (α₂β₂)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

4,5,6,7-Tetrabromobenzotriazole (TBBT) dissolved in DMSO

-

Phosphocellulose paper

-

Phosphoric acid solution (e.g., 0.75%)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of TBBT (or DMSO as a control).

-

Initiate the reaction by adding recombinant CK2 and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers multiple times with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the phosphocellulose papers using a scintillation counter.

-

Calculate the percentage of CK2 inhibition by comparing the radioactivity of the TBBT-treated samples to the control samples.

-

Experimental Workflow for CK2 Inhibition Assay:

Workflow for in vitro CK2 inhibition assay.

TBBT-Induced Apoptosis Signaling Pathway

Inhibition of the constitutively active CK2 by TBBT disrupts numerous cellular signaling pathways that are critical for cell survival, ultimately leading to apoptosis (programmed cell death).[12][13]

Signaling Pathway:

TBBT-induced apoptosis signaling pathway.

The inhibition of CK2 by TBBT leads to the downregulation of several pro-survival signaling pathways that are constitutively activated in many cancer cells, including the NF-κB, PI3K/Akt, and Wnt/β-catenin pathways.[14][15] This disruption of survival signals, coupled with the promotion of pro-apoptotic events such as the caspase-dependent degradation of proteins like the hematopoietic lineage cell-specific protein 1 (HS1), culminates in the induction of apoptosis.[13]

Conclusion

4,5,6,7-Tetrabromobenzotriazole is a well-characterized and highly selective inhibitor of protein kinase CK2. Its defined chemical structure, established synthetic route, and potent biological activity make it an indispensable tool for researchers studying CK2 signaling and for professionals in drug development exploring novel anti-cancer strategies. The detailed information provided in this guide serves as a valuable resource for the effective utilization of TBBT in a laboratory setting.

References

- 1. 4,5,6,7-Tetrabromobenzotriazole | C6HBr4N3 | CID 1694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. signagen.com [signagen.com]

- 3. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanism of CK2 Inhibition by a Ruthenium-Based Polyoxometalate [frontiersin.org]

- 11. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time schedule-dependent effect of the CK2 inhibitor this compound on PC-3 human prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.unipd.it [research.unipd.it]

- 14. tert-Butylhydroperoxide induces apoptosis in RAW264.7 macrophages via a mitochondria-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

TBB (4,5,6,7-Tetrabromobenzotriazole) and its Relationship with Tumor Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5,6,7-Tetrabromobenzotriazole (TBB) is a potent and selective, ATP-competitive inhibitor of protein kinase CK2 (formerly known as casein kinase II). CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including colon, breast, and lung cancer. Its elevated activity is strongly associated with malignant phenotypes, promoting cell proliferation, suppressing apoptosis, and driving tumor progression. This compound, by targeting the catalytic activity of CK2, has emerged as a critical tool for cancer research, demonstrating significant anti-neoplastic effects in preclinical models. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key oncogenic signaling pathways, and detailed experimental protocols for its investigation. While this compound itself has not progressed to clinical trials, its study has been instrumental in validating CK2 as a therapeutic target, paving the way for the clinical development of other CK2 inhibitors like Silmitasertib (CX-4945).

This compound's Mechanism of Action: Inhibition of Protein Kinase CK2

This compound exerts its biological effects by directly inhibiting the constitutively active protein kinase CK2. CK2 is a tetrameric enzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits. It plays a pivotal role in a vast array of cellular processes by phosphorylating hundreds of substrate proteins, many of which are integral components of pathways that are dysregulated in cancer.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits. This prevents the transfer of a phosphate group from ATP to the serine or threonine residues of CK2's target proteins, thereby blocking their downstream signaling functions. The inhibition of CK2 by this compound leads to a cascade of anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and the downregulation of pro-survival signaling pathways.

Quantitative Data on this compound's Anti-Cancer Activity

The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize key data on its inhibitory concentrations, effects on cell viability and apoptosis, and in vivo tumor growth inhibition.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Effect on Cell Viability at 100 µM (24h) | Reference(s) |

| HT29(US) | Colon Cancer | ~20-40 | Significant decrease | [1] |

| SW-480 | Colon Cancer | ~20-40 | Significant decrease | [1] |

| DLD-1 | Colon Cancer | ~20-40 | Significant decrease | [1] |

| ZR-75 | Breast Cancer | ~20-40 | Significant decrease | [1] |

| MCF-7 | Breast Cancer | ~10 | Apoptosis induction | [1] |

| PC-3 | Prostate Cancer | ~60 | Diminished viability |

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | This compound Concentration (µM) | Effect | Quantitative Measurement | Reference(s) |

| HT29(US) | 80 | Apoptosis Induction | Significant increase in sub-G0/G1 population | [1] |

| HT29(US) | 100 | Cell Cycle Arrest | 40% decrease in G2/M phase cells | [1] |

Note: More extensive quantitative data on apoptosis induction percentages from specific studies using standardized assays like TUNEL or Annexin V staining would be beneficial for a more comprehensive analysis.

Table 3: In Vivo Efficacy of the CK2 Inhibitor CX-4945 (Silmitasertib)